molecular formula C10H13N5OS2 B4526132 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4526132
M. Wt: 283.4 g/mol
InChI Key: VFPNTHAAQACPOQ-UHFFFAOYSA-N
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Description

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiadiazole ring and a thiazole ring, both of which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves the formation of the thiadiazole and thiazole rings followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds like tiazofurin and abafungin share the thiadiazole ring structure and have comparable therapeutic potential.

Uniqueness

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of the thiadiazole and thiazole rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS2/c1-5(2)11-9-12-7(4-17-9)8(16)13-10-15-14-6(3)18-10/h4-5H,1-3H3,(H,11,12)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPNTHAAQACPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

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